molecular formula C10H12N6 B1626939 1-(3-Cyanopropyl)-3-methylimidazolium dicyanamide CAS No. 879866-74-7

1-(3-Cyanopropyl)-3-methylimidazolium dicyanamide

Cat. No.: B1626939
CAS No.: 879866-74-7
M. Wt: 216.24 g/mol
InChI Key: GPLYXNDEHINOHN-UHFFFAOYSA-N
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Description

1-(3-Cyanopropyl)-3-methylimidazolium dicyanamide is an ionic liquid that has garnered significant interest due to its unique properties and potential applications in various fields. This compound consists of a 1-(3-cyanopropyl)-3-methylimidazolium cation and a dicyanamide anion. The presence of the cyanopropyl group imparts distinct characteristics to the ionic liquid, making it suitable for specialized applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyanopropyl)-3-methylimidazolium dicyanamide typically involves the alkylation of 1-methylimidazole with 3-chloropropionitrile to form 1-(3-cyanopropyl)-3-methylimidazolium chloride. This intermediate is then subjected to anion exchange with sodium dicyanamide to yield the desired ionic liquid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyanopropyl)-3-methylimidazolium dicyanamide undergoes various chemical reactions, including:

    Substitution Reactions: The cyanopropyl group can participate in nucleophilic substitution reactions.

    Coordination Reactions: The imidazolium cation can coordinate with metal ions, forming complexes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under mild conditions.

    Coordination Reactions: Metal salts like palladium chloride or platinum chloride are used in the presence of the ionic liquid.

Major Products:

    Substitution Reactions: Products include substituted imidazolium salts.

    Coordination Reactions: Metal-imidazolium complexes are formed.

Scientific Research Applications

1-(3-Cyanopropyl)-3-methylimidazolium dicyanamide has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in organic synthesis and polymerization reactions.

    Biology: Employed in the stabilization of proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in electrochemical applications, such as batteries and supercapacitors.

Mechanism of Action

The mechanism of action of 1-(3-cyanopropyl)-3-methylimidazolium dicyanamide involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium cation interacts with various molecular targets, facilitating reactions through coordination and stabilization. The dicyanamide anion contributes to the overall stability and reactivity of the ionic liquid.

Comparison with Similar Compounds

  • 1-(3-Cyanopropyl)-3-ethylimidazolium dicyanamide
  • 1-(3-Cyanopropyl)-3-butylimidazolium dicyanamide
  • 1-(3-Cyanopropyl)-3-methylpyridinium dicyanamide

Comparison: 1-(3-Cyanopropyl)-3-methylimidazolium dicyanamide is unique due to its specific cation-anion combination, which imparts distinct physicochemical properties. Compared to its analogs, it offers better thermal stability and solubility in various solvents, making it more versatile for different applications.

Properties

IUPAC Name

cyanoiminomethylideneazanide;4-(3-methylimidazol-3-ium-1-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N3.C2N3/c1-10-6-7-11(8-10)5-3-2-4-9;3-1-5-2-4/h6-8H,2-3,5H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLYXNDEHINOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CCCC#N.C(=[N-])=NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584961
Record name 1-(3-Cyanopropyl)-3-methyl-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879866-74-7
Record name 1-(3-Cyanopropyl)-3-methyl-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 879866-74-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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